molecular formula C15H19N5O B447436 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-(2-METHYLCYCLOHEXYLIDEN)ACETOHYDRAZIDE

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-(2-METHYLCYCLOHEXYLIDEN)ACETOHYDRAZIDE

Cat. No.: B447436
M. Wt: 285.34g/mol
InChI Key: WDCRKCXPLOQJEF-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide typically involves the reaction of benzotriazole with an appropriate hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light exposure.

    Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.

    Medicine: Explored for its potential use in pharmaceuticals as a UV-protective agent in drug formulations.

    Industry: Utilized in the production of UV-resistant materials, such as plastics, paints, and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the UV light from causing damage to the material or system it is protecting. The molecular targets and pathways involved include the absorption of UV photons by the benzotriazole moiety, which then undergoes non-radiative decay to release the energy as heat.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A compound with similar UV-absorbing properties.

Uniqueness

2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is unique due to its specific hydrazide derivative, which may impart different physical and chemical properties compared to other benzotriazole derivatives. This uniqueness can be leveraged in applications where specific properties are desired, such as in specialized UV-protective formulations.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(2-methylcyclohexylidene)amino]acetamide

InChI

InChI=1S/C15H19N5O/c1-11-6-2-3-7-12(11)16-17-15(21)10-20-18-13-8-4-5-9-14(13)19-20/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,17,21)/b16-12+

InChI Key

WDCRKCXPLOQJEF-FOWTUZBSSA-N

Isomeric SMILES

CC\1CCCC/C1=N\NC(=O)CN2N=C3C=CC=CC3=N2

SMILES

CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2

Canonical SMILES

CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2

Origin of Product

United States

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